molecular formula C14H13NO3 B1610956 [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone CAS No. 474534-38-8

[3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

Cat. No.: B1610956
CAS No.: 474534-38-8
M. Wt: 243.26 g/mol
InChI Key: VKCQLUAVVXDJHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)phenylmethanone typically involves the reaction of 3-hydroxybenzaldehyde with methoxymethyl chloride to form 3-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for 3-(Methoxymethoxy)phenylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)phenylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methoxymethoxy)phenylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s methoxymethoxy group and pyridin-2-yl methanone moiety allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethoxy)phenylmethanone
  • 3-(Methoxymethoxy)phenylmethanone
  • 3-(Methoxymethoxy)phenylethanone

Uniqueness

3-(Methoxymethoxy)phenylmethanone is unique due to the specific positioning of the methoxymethoxy group and the pyridin-2-yl methanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

[3-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-12-6-4-5-11(9-12)14(16)13-7-2-3-8-15-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCQLUAVVXDJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573707
Record name [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474534-38-8
Record name [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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